FAAH Inhibition Potential: Scaffold‑Based Inference Without Compound‑Specific Data
Benzothiazole sulfamoyl compounds have been identified as potent fatty acid amide hydrolase (FAAH) inhibitors. Benzothiazole analogue 3 (bearing a piperidine sulfonamide) exhibited an IC50 of ~2 nM against recombinant human FAAH . No FAAH inhibition data, or indeed any enzymatic inhibition data, have been reported for N-(1,3-benzothiazol-5-yl)-4-(dipropylsulfamoyl)benzamide itself.
| Evidence Dimension | FAAH inhibition IC50 |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Benzothiazole analogue 3: IC50 ~2 nM |
| Quantified Difference | Not calculable |
| Conditions | Recombinant human FAAH assay |
Why This Matters
The FAAH inhibitory potential inferred from the scaffold cannot be used to differentiate this compound from any other benzothiazole sulfamoyl analog, nor to justify its selection for FAAH-related research without direct confirmatory data.
- [1] Ahn, K. et al. (2009). Discovery of benzothiazole analogue 3 as a potent, reversible FAAH inhibitor. Journal of Medicinal Chemistry, 52(23), 7770–7780. PubMed ID: 19072118 View Source
